5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide
Description
The compound 5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide is a pyrazole-carboxamide derivative featuring a 2-hydroxyphenyl substituent and a tetrahydrobenzothiophene scaffold. Its structure combines a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) with a 4,5,6,7-tetrahydro-1-benzothiophene moiety, which is further substituted with a methylcarbamoyl group.
Properties
Molecular Formula |
C20H20N4O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3S/c1-21-19(27)17-12-7-3-5-9-16(12)28-20(17)22-18(26)14-10-13(23-24-14)11-6-2-4-8-15(11)25/h2,4,6,8,10,25H,3,5,7,9H2,1H3,(H,21,27)(H,22,26)(H,23,24) |
InChI Key |
BARSUKUQWANCAS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ketone Precursors
The tetrahydrobenzothiophene scaffold is synthesized via intramolecular cyclization of α,β-unsaturated ketones. For example, 2-(methylthio)phenylacetylenes undergo palladium-catalyzed carbonylative cyclization under CO pressure (40 atm) and aerobic conditions to form the benzothiophene skeleton. Subsequent hydrogenation (H₂/Pd-C) reduces the aromatic ring to a tetrahydro derivative.
Reaction Conditions :
Introduction of the Methylcarbamoyl Group
The methylcarbamoyl group is introduced at position 3 of the tetrahydrobenzothiophene via amidation. The carboxylic acid intermediate (generated via hydrolysis of ester precursors) reacts with methylamine using coupling agents:
Procedure :
- Hydrolysis: Tetrahydrobenzothiophene-3-carboxylic acid methyl ester is treated with NaOH (20% aqueous) at 0°C, followed by HCl acidification to yield the free acid.
- Amidation: The acid reacts with methylamine in the presence of HATU and DIPEA, yielding 3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene.
Optimization :
Synthesis of 5-(2-Hydroxyphenyl)-1H-Pyrazole-3-Carboxamide
Claisen-Schmidt Condensation
The pyrazole ring is formed via cyclocondensation of hydrazines with α,β-unsaturated ketones. For example, 2-hydroxyacetophenone reacts with ethyl oxalate under basic conditions (NaOMe/EtOH) to form a diketone intermediate, which is then treated with hydrazine hydrate.
Reaction Conditions :
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency. The diketone intermediate is cyclized with hydrazine hydrate (2.5 equiv) in ethanol under microwave conditions (150 W, 120°C, 15 min).
Advantages :
Carboxamide Functionalization
The pyrazole-3-carboxylic acid (obtained via ester hydrolysis) is converted to the carboxamide using methylamine and HATU.
Final Coupling via Amide Bond Formation
The tetrahydrobenzothiophene and pyrazole fragments are coupled via amide bond formation between the pyrazole-3-carboxylic acid and the 2-amino group of the tetrahydrobenzothiophene derivative.
Procedure :
- Activation: Pyrazole-3-carboxylic acid is activated with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.
- Coupling: The activated acid reacts with 2-amino-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene at room temperature for 12 h.
Optimization :
Reaction Optimization and Byproduct Mitigation
Competing Reactions
Purification Methods
- Column Chromatography : Silica gel with hexane/EtOAc (95:5) or Et₂O/hexane (99.5:0.5).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Data
| Step | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Tetrahydrobenzothiophene | 80 | 97 |
| Pyrazole synthesis | 70 | 95 |
| Final coupling | 85 | 99 |
Industrial-Scale Considerations
Catalytic Recycling
PdI₂-KI systems in ionic liquids (BmimBF₄) allow five recycling runs without significant activity loss, reducing catalyst costs.
Solvent Recovery
MeOH and DMF are recovered via distillation (80–90% efficiency), aligning with green chemistry principles.
Chemical Reactions Analysis
5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The 2-hydroxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated or methylated analogs, but may reduce blood-brain barrier penetration due to polarity .
- Chloro and nitro substituents () may enhance binding affinity to hydrophobic enzyme pockets but introduce toxicity risks .
Functional Group and Core Structure Differences
Carboxamide vs. Carbothioamide
The target compound’s N-methylcarbamoyl group contrasts with carbothioamide derivatives (e.g., ):
- Carboxamides (C=O) form stronger hydrogen bonds with biological targets compared to carbothioamides (C=S), which exhibit reduced polarity but greater resistance to enzymatic hydrolysis .
- Example: The methylcarbothioamide in ’s compound may confer longer half-life in vivo but weaker target engagement than the target’s carboxamide .
Benzothiophene vs. Isoxazole or Simple Phenyl Cores
- Isoxazole-containing pyrazoles (), which are more polar and may favor interactions with polar active sites.
Hypothesized Pharmacological Implications
- Target Compound : The combination of a hydrogen-bonding 2-hydroxyphenyl group and a rigid benzothiophene scaffold suggests suitability for extracellular targets (e.g., kinases or GPCRs) requiring both polar and hydrophobic interactions.
- Chlorophenyl/Carbothioamide Analogs (): Better suited for intracellular targets (e.g., cytochrome P450 enzymes) due to increased lipophilicity and metabolic stability .
Biological Activity
5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
- Chemical Formula : C20H20N4O3S
- Molecular Weight : 396.46 g/mol
- CAS Number : 1095752-26-3
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds similar to the target compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study where various pyrazole derivatives were tested, some exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .
Analgesic Effects
The analgesic properties of pyrazole derivatives have been documented extensively. For example, certain derivatives demonstrated comparable analgesic effects to indomethacin in animal models . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial efficacy. Similar pyrazole derivatives have been evaluated against various bacterial strains and showed promising results. For instance, compounds were tested against E. coli and Staphylococcus aureus, with some achieving significant inhibition rates .
Anticancer Potential
Emerging studies highlight the anticancer potential of pyrazole derivatives. Compounds with similar frameworks have been reported to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .
The biological activities of 5-(2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide can be attributed to several mechanisms:
- COX Inhibition : It may inhibit COX enzymes, reducing prostaglandin synthesis.
- Cytokine Modulation : The compound can modulate the release of pro-inflammatory cytokines.
- Antioxidant Activity : It may enhance antioxidant defenses, reducing oxidative stress.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
